molecular formula C15H12F2N2O2 B4925586 4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide

4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4925586
M. Wt: 290.26 g/mol
InChI Key: IDKDCCNYNMRLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors involved in various biological processes. It has also been shown to bind to certain proteins and peptides, thereby modulating their activity.
Biochemical and Physiological Effects:
4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors involved in inflammation, cancer, and other diseases. It has also been shown to modulate the activity of certain proteins and peptides involved in various biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide in lab experiments include its high purity, stability, and specificity. It can be easily synthesized and purified, making it a useful tool for scientific research. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the use of 4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide in scientific research. One potential direction is the development of new inhibitors and modulators of enzymes and receptors involved in various biological processes. Another potential direction is the use of this compound as a fluorescent probe for the study of protein-protein interactions and protein-ligand interactions. Additionally, the potential use of this compound in drug discovery and development is an area of future research.

Synthesis Methods

The synthesis of 4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction between 4-fluoro-3-nitrobenzoic acid and 3-fluoroaniline in the presence of a reducing agent. The reaction is carried out in a solvent system consisting of ethanol and water. The resulting product is purified by recrystallization to obtain the final product.

Scientific Research Applications

4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a pharmacological tool to study the role of certain enzymes and receptors in various biological processes. It has also been used as a fluorescent probe to study the binding affinity of certain proteins and peptides.

properties

IUPAC Name

4-fluoro-N-[2-(3-fluoroanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-11-6-4-10(5-7-11)15(21)18-9-14(20)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKDCCNYNMRLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide

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